3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
CAS No.:
Cat. No.: VC15878313
Molecular Formula: C9H13ClN4O2S
Molecular Weight: 276.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN4O2S |
|---|---|
| Molecular Weight | 276.74 g/mol |
| IUPAC Name | (3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |
| Standard InChI | InChI=1S/C9H13ClN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |
| Standard InChI Key | PDMDIMVJRZSRJV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name is (3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine, reflecting its substitution pattern on the pyridine ring . Key structural features include:
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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Chlorine substituent: At position 3, enhancing electrophilic reactivity.
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Hydrazinyl group: At position 4, providing nucleophilic and coordinating capabilities.
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Pyrrolidinyl sulfonyl group: At position 5, contributing to solubility and target-binding affinity .
The canonical SMILES representation is C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl, and its InChIKey is PDMDIMVJRZSRJV-UHFFFAOYSA-N .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.74 g/mol | |
| CAS Number | 1352525-98-4 | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves sequential functionalization of a pyridine scaffold:
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Chlorination: Introduction of chlorine at position 3 via electrophilic substitution .
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Sulfonylation: Reaction with pyrrolidine-1-sulfonyl chloride to install the sulfonyl group at position 5 .
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Hydrazination: Substitution of an amino or nitro group at position 4 with hydrazine under basic conditions .
A representative synthesis route is:
Yields typically range from 60–75%, with purification via column chromatography .
Optimization Challenges
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Hydrazine Stability: The hydrazinyl group is prone to oxidation, requiring inert atmospheres during synthesis .
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Regioselectivity: Competing reactions at pyridine positions 2 and 6 necessitate careful control of reaction conditions.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The hydrazinyl group () participates in condensation reactions with carbonyl compounds, forming hydrazones. For example:
This reactivity is exploitable in prodrug design.
Oxidation Reactions
The hydrazinyl moiety oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., , ):
Sulfonyl Group Modifications
The pyrrolidinyl sulfonyl group can undergo hydrolysis to sulfonic acids under acidic conditions, altering solubility and bioactivity .
Biological Activities and Mechanisms
Table 2: Cytotoxicity Data
Antimicrobial Effects
The sulfonamide group confers activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting dihydropteroate synthase . Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL .
Applications in Drug Development
Oncology Therapeutics
Structural analogs of this compound are explored as kinase inhibitors in clinical trials, particularly for breast and liver cancers . Modifications to the hydrazinyl group improve blood-brain barrier penetration for glioblastoma targeting .
Antibacterial Agents
Derivatives with fluorinated pyrrolidine rings show enhanced potency against methicillin-resistant S. aureus (MRSA) .
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Sulfonyl Derivatives
Replacing pyrrolidine with piperidine in the sulfonyl group (e.g., 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine ) increases lipophilicity, enhancing CNS penetration but reducing aqueous solubility .
Hydrazinyl vs. Amino Substitutions
Hydrazinyl analogs exhibit superior kinase inhibition compared to amino-substituted counterparts, likely due to enhanced hydrogen bonding .
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